N-Acetylhexosamine

Overview

Description

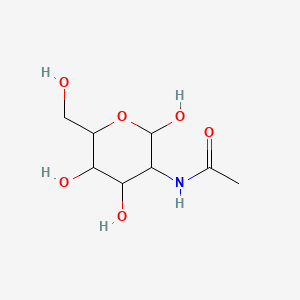

N-Acetylhexosamine (HexNAc) refers to a family of amino sugar derivatives characterized by a hexose backbone (six-carbon sugar) with an N-acetyl group (-NAc) at the C2 position. This group includes three primary isomers: N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylmannosamine (ManNAc), which differ in stereochemistry at the C4 and/or C2 positions (Figure 1). These compounds are critical in biological systems:

- GlcNAc: A key component of chitin, bacterial cell walls, and eukaryotic N-linked glycoproteins.

- GalNAc: Found in O-linked glycoproteins (e.g., mucins) and gangliosides.

- ManNAc: A precursor for sialic acid biosynthesis (e.g., N-acetylneuraminic acid).

HexNAc residues are essential for cellular recognition, immune responses, and enzymatic activity modulation. Their structural similarity poses challenges in analytical differentiation, necessitating advanced techniques like chromatography and NMR.

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .

Mode of Action

This compound interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

This compound is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .

Result of Action

The inhibitory action of this compound against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, this compound inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Biochemical Analysis

Biochemical Properties

N-Acetylhexosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as this compound 1-kinase and this compound 1-dehydrogenase . These enzymes catalyze the direct addition of a phosphate from adenosine 5’-triphosphate (ATP) to the anomeric position of this compound .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a critical metabolite controlling the production of Asn (N)-linked-glycans in mammalian cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the lacto-N-biose I/galacto-N-biose degradation pathway in the probiotic bacterium Bifidobacterium longum .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Biological Activity

N-Acetylhexosamine (HexNAc) is a derivative of glucose that plays a crucial role in various biological processes, including cell signaling, inflammation, and glycosylation. This article explores the biological activity of HexNAc, focusing on its implications in health and disease, particularly in inflammatory conditions and neurological disorders.

Overview of this compound

This compound is an amino sugar that serves as a building block for glycoproteins and glycolipids. It is involved in the synthesis of N-glycans, which are essential for proper cellular function. HexNAc exists in various forms, including N-acetylglucosamine (GlcNAc), which has been extensively studied for its biological activities.

1. Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of N-acetylglucosamine derivatives. For instance, two new derivatives synthesized from N-acetylglucosamine were tested for their anti-inflammatory properties in mouse models. The study found that one derivative, BNAG1, significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic application for HexNAc derivatives in treating inflammation-related diseases .

| Compound | Cytokine Inhibition | Leukocyte Migration |

|---|---|---|

| BNAG1 | High | Significant |

| BNAG2 | Moderate | Comparable to NAG |

| NAG | Baseline | Baseline |

2. Role in Multiple Sclerosis

This compound has been implicated in the pathology of multiple sclerosis (MS). A study identified that serum levels of GlcNAc and its stereoisomers were significantly lower in patients with progressive MS compared to healthy controls. This deficiency was associated with increased inflammatory demyelination and neurodegeneration . The findings suggest that GlcNAc could serve as a biomarker for disease progression and severity.

| Group | Mean Serum Level (nM) | Significance |

|---|---|---|

| Healthy Controls | 710 (174) | Reference |

| Relapsing-Remitting MS | 682 (173) | P = .04 |

| Progressive MS | 548 (101) | P < 10^-9 |

3. Glycosylation and Cell Signaling

HexNAc plays a pivotal role in glycosylation processes that affect cell signaling pathways. It is a substrate for N-glycan branching, which modulates receptor availability on cell surfaces. Deficiencies in GlcNAc can disrupt these processes, leading to impaired immune responses and myelination .

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of GlcNAc on macrophage activation during an inflammatory response. Mice treated with GlcNAc exhibited reduced macrophage activation markers and lower levels of inflammatory cytokines compared to untreated controls. This suggests that GlcNAc supplementation may mitigate excessive inflammatory responses .

Case Study 2: Neurological Implications

In patients with progressive MS, lower levels of HexNAc correlated with worse clinical outcomes, including greater disability and brain volume loss over time. This highlights the potential role of HexNAc as a biomarker for monitoring disease progression in MS .

Scientific Research Applications

Biological and Biomedical Applications

1.1 Glycosylation in Therapeutics

N-Acetylhexosamine plays a crucial role in glycosylation processes, which are vital for the functionality of therapeutic proteins. Engineered enzymes that modify this compound substrates have been employed to enhance the production of human-like glycoproteins, which are critical for developing effective biopharmaceuticals. For instance, the engineering of β-N-acetylhexosaminidases has facilitated the synthesis of defined chitooligomers, which can be used in drug development .

1.2 Disease Biomarkers

Research has identified this compound residues as potential biomarkers for various diseases. For example, elevated levels of GlcNAc-oligosaccharides have been linked to disorders such as Tay-Sachs disease and Sandhoff disease. The correlation between GlcNAc levels and disease progression highlights its potential as a diagnostic tool .

Biotechnological Applications

2.1 Enzyme Engineering

The engineering of enzymes that act on this compound has led to significant advancements in biotechnological processes. These enzymes are utilized in the synthesis of oligosaccharides with specific structures that have therapeutic applications. For example, mutant glycosyltransferases have been applied in constructing glycomimetics and complex glycostructures for industrial purposes .

2.2 Oligosaccharide Production

This compound is pivotal in producing oligosaccharides that serve various functions in biological systems. The metabolic engineering of microorganisms to produce human milk oligosaccharides showcases the versatility of GlcNAc in biotechnological applications .

Case Studies and Research Findings

Future Perspectives

The ongoing research into this compound suggests several future directions:

- Glycomimetics Development : Continued exploration into glycomimetics incorporating GlcNAc could lead to novel therapeutics targeting carbohydrate-protein interactions.

- Disease Treatment : Investigating GlcNAc's role in disease mechanisms may uncover new therapeutic targets.

- Industrial Biotechnology : Enhanced enzyme engineering techniques could improve the efficiency and specificity of oligosaccharide production.

Chemical Reactions Analysis

Enzymatic Phosphorylation by N-Acetylhexosamine 1-Kinase (NahK)

NahK (EC 2.7.1.162) catalyzes ATP-dependent phosphorylation at the anomeric C1 position of N-acetylhexosamines, forming this compound 1-phosphate. This reaction is central to bifidobacterial metabolism and synthetic oligosaccharide production .

Reaction:

ATP + N-acetyl-D-hexosamine ⇌ ADP + N-acetyl-α-D-hexosamine 1-phosphate

Key Findings:

| Substrate | Conversion Yield (%)<sup>a</sup> | Relative Activity vs. GlcNAc (%) |

|---|---|---|

| GlcNAc (N-acetylglucosamine) | 100<sup>b</sup> | 100 |

| GalNAc (N-acetylgalactosamine) | 98.5 | 95 |

| GlcNTFA (N-trifluoroacetyl) | 42.3 | 40 |

| GalNBz (N-benzoyl) | 5.2 | 4.8 |

| ManNAc (N-acetylmannosamine) | 7.6 | 7.1 |

<sup>a</sup> 10-min reaction with 0.75 μM enzyme .

<sup>b</sup> Baseline activity normalized to GlcNAc.

-

Mechanistic Insight : Two Mg²⁺ ions stabilize ATP coordination, enabling a concerted phosphorylation mechanism with a free energy barrier of ~7.0 kcal/mol . The reaction involves:

Alkaline Degradation and Chromogen Formation

Under alkaline conditions, N-acetylhexosamines undergo degradation and isomerization :

Reaction Pathways :

-

Barium Hydroxide Treatment :

-

Epimerization :

C2 and C6 Derivatives

NahK tolerates diverse modifications (Table 2) :

| Modification Type | Example Substrates | Tolerance Level |

|---|---|---|

| C2-Substituted | GlcNTFA, GalNAcN₃ | High (40-95%) |

| C6-Substituted | GlcNAc6Me, GalNAc6OMe | Moderate (23-37%) |

| Dual C2/C6-Substituted | GlcNTFA6S, GlcN33S | Low (3-7%) |

Non-Natural Substrates

-

2-Azido Derivatives : GlcNAcN₃ and GalNAcN₃ show 60-75% relative activity vs. GlcNAc .

-

Sulfated Derivatives : C6-sulfation (GlcNAc6S) reduces activity by >90% .

Enzymatic vs. Non-Enzymatic Pathways

| Parameter | Enzymatic (NahK) | Alkaline Degradation |

|---|---|---|

| Rate | 10⁴–10⁵ M⁻¹s⁻¹ | Hours-days |

| Specificity | Stereospecific (α-anomer) | Non-specific isomerization |

| Byproducts | ADP, inorganic phosphate | Chromogens, epimers |

Comparison with Similar Compounds

Comparative Analysis of N-Acetylhexosamine Isomers

Structural and Stereochemical Differences

Key Structural Notes:

- GlcNAc and GalNAc are epimers at C4, while ManNAc differs at C2.

- These differences dictate enzyme specificity.

Metabolic and Enzymatic Specificity

Biosynthetic Pathways :

- GlcNAc and GalNAc are phosphorylated by This compound 1-kinase (NahK) , a critical step in nucleotide sugar synthesis (e.g., UDP-GlcNAc/GalNAc). NahK shows higher activity toward GlcNAc than GalNAc or ManNAc.

- ManNAc is converted to N-acetylneuraminic acid via ManNAc-6-phosphate, a pathway absent in GlcNAc/GalNAc metabolism.

Degradation :

Analytical Differentiation Challenges

- Chromatography :

- NMR Spectroscopy: Distinct chemical shifts for N-acetyl methyl protons (e.g., 2.03 ppm for GlcNAc vs. 2.06 ppm for GalNAc in DMSO-d6) and anomeric protons enable differentiation.

- Enzymatic Assays :

Case Studies Highlighting Differences

- Glycoprotein Processing :

- Antibiotic Activity: Quinovosamycins replace GlcNAc with N-acetylquinovosamine (QuiNAc), a 6-deoxy HexNAc variant, enhancing activity against Bacillus subtilis.

Properties

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.